molecular formula C10H7BrFNO2 B1414210 Ethyl 3-bromo-6-cyano-2-fluorobenzoate CAS No. 1807215-04-8

Ethyl 3-bromo-6-cyano-2-fluorobenzoate

Cat. No.: B1414210
CAS No.: 1807215-04-8
M. Wt: 272.07 g/mol
InChI Key: HPVOQRYYICKHJS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-fluorobenzoate is a substituted benzoate ester with a bromine atom at position 3, a cyano group at position 6, and a fluorine atom at position 2 of the aromatic ring. The ethyl ester group at position 1 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-6(5-13)3-4-7(11)9(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOQRYYICKHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 2-fluorobenzoate followed by cyanation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent cyanation step can be achieved using copper(I) cyanide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-6-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of ethyl 3-amino-6-cyano-2-fluorobenzoate.

    Hydrolysis: Formation of 3-bromo-6-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-fluorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

The structural and functional properties of Ethyl 3-bromo-6-cyano-2-fluorobenzoate can be compared to analogs with similar substitution patterns. Below is a detailed analysis based on available data and structural analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₁₀H₇BrFNO₂ 272.03 2-F, 3-Br, 6-CN High reactivity in Suzuki couplings; potential antiviral intermediate
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate C₁₁H₇BrF₃NO₂ 322.08 2-CN, 3-Br, 6-CF₃ Enhanced lipophilicity due to CF₃; agrochemical precursor
Ethyl 4-bromo-2-cyano-5-fluorobenzoate C₁₀H₇BrFNO₂ 272.03 4-Br, 2-CN, 5-F Lower steric hindrance; used in OLED material synthesis

Key Differences and Implications

Substituent Position and Reactivity: The 2-F, 3-Br, 6-CN arrangement in the target compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing effects of Br and CN, which activate the aromatic ring toward nucleophilic substitution . In contrast, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CF₃ at position 6) exhibits higher lipophilicity, making it more suitable for lipid-soluble agrochemical formulations .

Steric and Electronic Effects: The trifluoromethyl (CF₃) group in the analog increases steric bulk and electron-withdrawing capacity compared to the cyano (CN) group in the target compound. This difference reduces the reaction rate in some metal-catalyzed reactions but improves metabolic stability in vivo . The fluorine atom at position 2 in the target compound provides a balance between electronic activation and minimal steric hindrance, enabling efficient functionalization at position 3 .

Thermal Stability :

  • Compounds with CF₃ substituents (e.g., the analog in Table 1) typically exhibit higher thermal stability (~20–30°C increase in decomposition temperature) compared to those with CN or F alone, due to stronger C–F bonds and reduced ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-6-cyano-2-fluorobenzoate
Reactant of Route 2
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Ethyl 3-bromo-6-cyano-2-fluorobenzoate

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